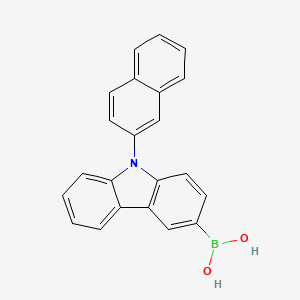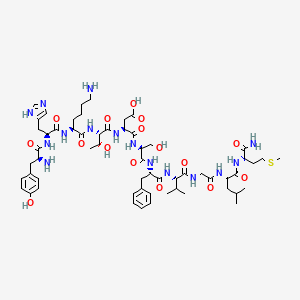
(Tyr0)-Neurokinin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tyr0)-Neurokinin A , also known as Tyr-NKA , is a peptide belonging to the tachykinin family . It plays a crucial role in neurotransmission , particularly within the substance P (SP) system . This peptide is an agonist for the neurokinin-2 receptor (NK2R) , which is widely distributed in various tissues, including the central nervous system , gastrointestinal tract , and immune cells .
Synthesis Analysis
The synthesis of (Tyr0)-Neurokinin A involves solid-phase peptide synthesis (SPPS) . Researchers assemble the peptide chain step by step, starting from the N-terminus (where the tyrosine residue is located). Protecting groups are used to prevent unwanted reactions during coupling. The final product is then deprotected and purified.
Molecular Structure Analysis
The molecular structure of (Tyr0)-Neurokinin A consists of 11 amino acids . The N-terminal tyrosine (Tyr0) is essential for binding to the NK2R. The peptide backbone forms a cyclic structure , which contributes to its stability.
Chemical Reactions Analysis
(Tyr0)-Neurokinin A does not undergo significant chemical reactions under physiological conditions. However, it can be metabolized by peptidases in tissues, leading to shorter fragments.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 1,200 Da.
- Solubility : Soluble in water and aqueous buffers.
- Stability : Stable under physiological conditions.
- pH Sensitivity : Activity influenced by pH variations.
Aplicaciones Científicas De Investigación
Receptor Binding and Interaction Studies
(Tyr0)-Neurokinin A has been extensively studied in the context of its interaction with neurokinin receptors, particularly the neurokinin-2 (NK-2) receptor. For instance, analogs of tyrosine-modified neurokinin A, including (Tyr0)-NKA, have been synthesized to study their binding abilities with recombinant NK-2 receptors. These studies have revealed critical insights into the structure-activity relationship of these peptides, showing that specific substitutions can significantly affect their binding affinities. Molecular dynamics simulations of these analogs have helped understand changes in peptide structure and receptor binding affinity, contributing to the knowledge of peptide-receptor interactions (Labrou et al., 1999).
Neurokinin Receptor Mapping and Function
Research on the neurokinin-1 receptor, which shows high affinity for the endogenous peptide transmitter substance P, has also included studies on (Tyr0)-Neurokinin A. These studies have been instrumental in mapping the peptide binding site on the receptor, identifying key residues in the transmembrane domains essential for high-affinity binding of peptides. This research aids in understanding the structural basis of receptor activation and the competitive antagonism observed in substance P binding by non-peptide antagonists (Huang et al., 1994).
Photolabeling Studies for Receptor Analysis
Photolabeling techniques using analogs of (Tyr0)-Neurokinin A have provided evidence of spatial proximity of distinct receptor regions in the Neurokinin-1 Receptor (NK-1R) complex. These studies are crucial for understanding the equilibrium complex of the receptor and the peptide, shedding light on the receptor sequences within the extracellular components identified by peptide mapping (Bremer et al., 2001).
Structural Characterization of Neurokinin Receptors
The human substance P receptor (SPR), which has shown affinity for (Tyr0)-Neurokinin A, has been characterized through molecular cloning and structural analysis. The understanding of the primary structure of the protein and its expression in different cell lines has been pivotal in elucidating ligand-receptor interactions and the resultant physiological responses (Takeda et al., 1991).
Conformational Compatibility Studies
Studies on the neurokinin-1 receptor have also included investigations into its differential affinities for various peptides, including (Tyr0)-Neurokinin A. These have focused on understanding the basis of peptide specificity and the role of overall conformational compatibility between the receptor and the ligand. Such research contributes to our understanding of peptide recognition and the activation process of G protein-coupled receptors (Huang et al., 1995).
Safety And Hazards
- (Tyr0)-Neurokinin A is generally considered safe for laboratory use.
- No specific hazards associated with this peptide have been reported.
Direcciones Futuras
- Therapeutic Applications : Investigate potential therapeutic applications, such as pain management , inflammatory disorders , and gastrointestinal diseases .
- NK2R Antagonists : Develop selective NK2R antagonists for targeted interventions.
- Structural Modifications : Explore modifications to enhance stability and bioavailability.
Propiedades
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N15O16S/c1-31(2)22-41(53(84)67-39(50(62)81)19-21-91-6)66-46(78)28-64-58(89)48(32(3)4)73-56(87)42(24-34-12-8-7-9-13-34)70-57(88)45(29-75)72-55(86)44(26-47(79)80)71-59(90)49(33(5)76)74-52(83)40(14-10-11-20-60)68-54(85)43(25-36-27-63-30-65-36)69-51(82)38(61)23-35-15-17-37(77)18-16-35/h7-9,12-13,15-18,27,30-33,38-45,48-49,75-77H,10-11,14,19-26,28-29,60-61H2,1-6H3,(H2,62,81)(H,63,65)(H,64,89)(H,66,78)(H,67,84)(H,68,85)(H,69,82)(H,70,88)(H,71,90)(H,72,86)(H,73,87)(H,74,83)(H,79,80)/t33-,38+,39+,40+,41+,42+,43+,44+,45+,48+,49+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASBHIJHXALXPN-UICUXDCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N15O16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tyr0)-Neurokinin A | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

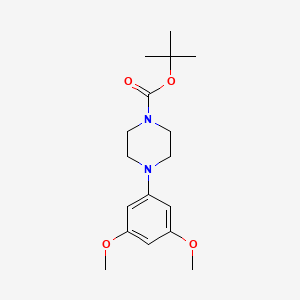


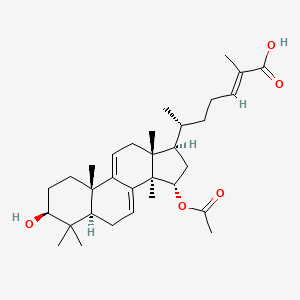


![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)
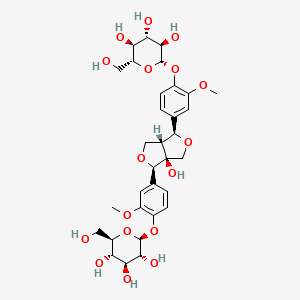
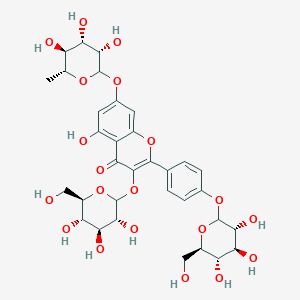
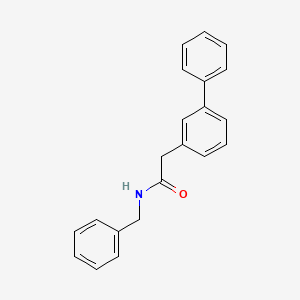
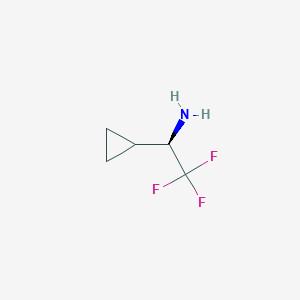
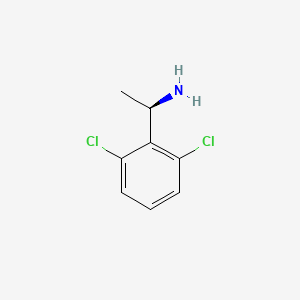
![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)
